molecular formula C8H10N4 B12826931 2-Methyl-1H-benzo[d]imidazole-5,6-diamine

2-Methyl-1H-benzo[d]imidazole-5,6-diamine

Cat. No.: B12826931
M. Wt: 162.19 g/mol
InChI Key: UVBIGFGHPHCCNI-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazole-5,6-diamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole core with methyl and diamine substituents, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1H-benzo[d]imidazole-5,6-diamine can be synthesized through the condensation of o-phenylenediamine with acetic acid. The mixture is heated at 100°C for 2 hours and then cooled slowly. A 10% sodium hydroxide solution is added until the mixture becomes slightly alkaline . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzo[d]imidazole-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Methyl-1H-benzo[d]imidazole-5,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-benzo[d]imidazole-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and diamine groups allows for diverse chemical modifications and a broad range of applications in various fields.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-5,6-diamine

InChI

InChI=1S/C8H10N4/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

UVBIGFGHPHCCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)N)N

Origin of Product

United States

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